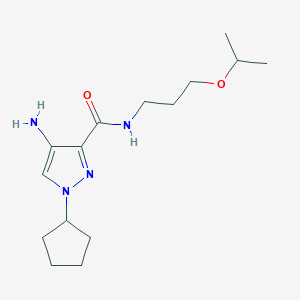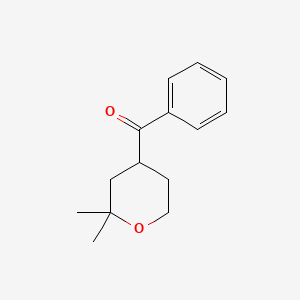![molecular formula C20H32N6O2S B2816939 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 941942-12-7](/img/structure/B2816939.png)
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is an organic compound with significant potential in various fields of scientific research. The molecule is characterized by a complex structure incorporating elements of pyrazolo[3,4-d]pyrimidine, morpholine, and a propylpentanamide moiety. Its intricate molecular configuration suggests a multifaceted interaction with biological systems, paving the way for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide can be approached through multiple synthetic routes. One common method involves the initial formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the morpholine ring and the methylthio group. Subsequent steps include the attachment of the ethyl linker and finally, the incorporation of the propylpentanamide moiety. Reaction conditions typically require controlled temperature settings, appropriate solvents, and catalytic agents to drive the reactions efficiently.
Industrial Production Methods
For industrial-scale production, optimization of the synthetic route is crucial to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis, advanced separation processes, and in-line monitoring are employed to streamline the production process. Robust quality control measures are also essential to maintain consistency across batches.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is subject to various chemical reactions, including:
Oxidation: : The methylthio group can undergo oxidation to form a sulfoxide or sulfone derivative.
Reduction: : Reduction reactions can modify the pyrazolo[3,4-d]pyrimidine ring or other reactive sites on the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can be utilized to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.
Reduction: : Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) or other catalytic systems.
Substitution: : Varies widely based on the specific substitution but can include halogenated compounds, organolithium reagents, or Grignard reagents under controlled conditions.
Major Products
The major products from these reactions are generally derivatives that retain the core structure of the original molecule but with modified functional groups, enhancing or altering its biological activity.
Applications De Recherche Scientifique
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a versatile compound with applications in several domains:
Chemistry: : As an intermediate in organic synthesis and a subject for studying reaction mechanisms.
Biology: : Investigated for its interaction with enzymes, receptors, and other biomolecules.
Medicine: : Potential therapeutic agent for various conditions, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in the development of new materials, coatings, and as a catalyst in specific industrial processes.
Mécanisme D'action
The exact mechanism by which N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide exerts its effects is often complex and depends on its target application. Commonly, it interacts with molecular targets such as kinases, enzymes involved in signal transduction, or DNA and RNA strands. These interactions can modulate biological pathways, leading to various therapeutic effects or biochemical changes.
Comparaison Avec Des Composés Similaires
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide stands out due to its unique structure combining several functional groups. Similar compounds may include other pyrazolo[3,4-d]pyrimidines, such as:
4-amino-6-methylthio-pyrazolo[3,4-d]pyrimidine: : Lacks the morpholine and propylpentanamide functionalities.
N-(4-morpholino-6-chloropyrazolo[3,4-d]pyrimidin-1-yl)benzamide: : Contains a benzamide moiety instead of a propylpentanamide.
The uniqueness of this compound lies in its tailored combination of functionalities that confer specific properties and potential for diverse applications.
Propriétés
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O2S/c1-4-6-15(7-5-2)19(27)21-8-9-26-18-16(14-22-26)17(23-20(24-18)29-3)25-10-12-28-13-11-25/h14-15H,4-13H2,1-3H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJODISHWYALVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-phenyl-N-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2816861.png)
![2-[Benzyl(1-cyanopropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2816862.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2816863.png)
![3-((5-((4-chlorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2816865.png)
![N'-(1-phenylethyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2816866.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2816868.png)
![N4-cyclopropyl-N4-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2816870.png)


![N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2816874.png)
![4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816875.png)
![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyridine](/img/structure/B2816876.png)


